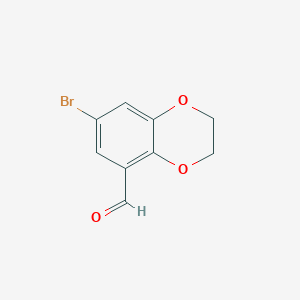

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

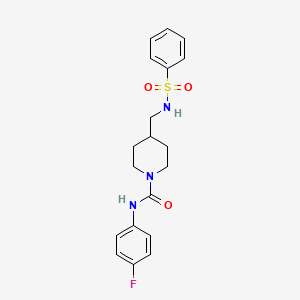

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde is a chemical compound with the empirical formula C9H7BrO3 and a molecular weight of 243.05 g/mol . It belongs to the class of benzodioxine derivatives and contains a bromine atom attached to a dihydrobenzodioxine ring. The compound exhibits aldehyde functionality, which is indicated by the presence of the carbonyl group (C=O) .

Synthesis Analysis

The synthetic route for 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde involves the introduction of a bromine substituent onto the benzodioxine scaffold. Specific synthetic methods and conditions may vary, but typical approaches include bromination of a precursor compound or selective functionalization of an existing benzodioxine ring. Researchers have explored various strategies to achieve this synthesis, and further investigation is warranted to optimize yields and selectivity .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde consists of a six-membered dihydrobenzodioxine ring fused with a five-membered carbocyclic ring. The bromine atom is positioned at the 7-position of the benzodioxine ring. The aldehyde group (C=O) is attached to the carbocyclic ring. The compound’s three-dimensional arrangement influences its reactivity and interactions with other molecules .

Chemical Reactions Analysis

While specific chemical reactions involving 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde are not extensively documented, potential reactions include nucleophilic additions at the carbonyl group, substitution reactions at the bromine position, and cyclization reactions. Researchers can explore its reactivity with various nucleophiles, bases, and electrophiles to uncover novel transformations .

Physical And Chemical Properties Analysis

作用機序

The precise mechanism of action for 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde remains an area of investigation. Its potential biological activities, such as enzyme inhibition, receptor binding, or other interactions, require further exploration. Researchers should evaluate its effects on relevant biological targets to elucidate its mode of action .

特性

IUPAC Name |

7-bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-7-3-6(5-11)9-8(4-7)12-1-2-13-9/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITZFTAWIKVLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2O1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2536493.png)

![1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2536495.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)

![N-(3-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2536505.png)

![1-(4-Bromophenyl)-2-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)

![3-(3-Chlorophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2536511.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)

![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)